N-(1-ethyltetrazol-5-yl)benzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This specific compound features a tetrazole moiety, which is a five-membered ring containing four nitrogen atoms. The incorporation of the tetrazole ring into the benzamide structure can influence its biological activity and chemical properties, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical reactions involving benzamide derivatives and tetrazole precursors. Research has documented methods for synthesizing benzamide-based compounds, including those with pyrazole and oxadiazole linkages, which may provide insights into the synthetic strategies applicable to N-(1-ethyltetrazol-5-yl)benzamide .
N-(1-ethyltetrazol-5-yl)benzamide is classified as an organic compound, specifically within the categories of heterocycles and amides. Its structural classification as a benzamide derivative with a tetrazole substituent positions it within compounds that exhibit potential pharmacological activities.
The synthesis of N-(1-ethyltetrazol-5-yl)benzamide can be approached through several methodologies. One potential method involves the reaction of an appropriate benzoyl chloride with 1-ethyltetrazole under basic conditions. Another method could involve coupling reactions between pre-synthesized benzamide and ethyl 5-amino-1H-tetrazole using standard coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or similar agents.
In typical synthesis protocols, solvents like dimethylformamide or acetonitrile may be used to facilitate the reaction. The reaction conditions, such as temperature and reaction time, can significantly affect the yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are essential for confirming the structure of N-(1-ethyltetrazol-5-yl)benzamide.
The molecular formula for N-(1-ethyltetrazol-5-yl)benzamide is , indicating that it contains ten carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and one oxygen atom. The molecular weight is approximately 232.25 g/mol.
N-(1-ethyltetrazol-5-yl)benzamide may participate in various chemical reactions typical for amides and heterocycles. These include:
The stability of N-(1-ethyltetrazol-5-yl)benzamide under different pH conditions should be evaluated through hydrolysis studies. Additionally, its reactivity towards electrophiles may be assessed in various solvent systems to determine optimal conditions for further functionalization.
The mechanism of action for compounds like N-(1-ethyltetrazol-5-yl)benzamide often involves interaction with biological targets such as enzymes or receptors. The presence of the tetrazole ring may enhance binding affinity due to hydrogen bonding or electrostatic interactions with target sites.
Studies on similar compounds have shown that tetrazoles can exhibit significant biological activity due to their ability to mimic carboxylic acid functionalities while maintaining favorable lipophilicity. This characteristic may contribute to their effectiveness in modulating biological pathways.
N-(1-ethyltetrazol-5-yl)benzamide is expected to be a solid at room temperature with a melting point that could vary based on purity and crystallization method.
Key chemical properties include:
Relevant data from similar compounds suggest that derivatives with tetrazole rings often exhibit increased thermal stability compared to their non-tetrazole counterparts .
N-(1-ethyltetrazol-5-yl)benzamide has potential applications in medicinal chemistry, particularly in drug design targeting various diseases due to its unique structural features. Its derivatives have been studied for their biological activities, including anti-inflammatory and antimicrobial effects . Additionally, its properties may lend themselves to applications in agricultural chemistry as fungicides or herbicides due to observed bioactivity against certain pathogens .
Benzamide-tetrazole hybrids represent a strategically engineered class of bioactive molecules that merge the conformational stability of benzamides with the metabolic resilience and electronic versatility of tetrazoles. These hybrids exploit the tetrazole ring as a carboxylic acid bioisostere, enabling improved membrane permeability while maintaining critical hydrogen-bonding capabilities. The N-(1-ethyltetrazol-5-yl)benzamide scaffold exemplifies this approach, offering distinct advantages in target engagement and pharmacokinetic optimization across therapeutic domains.
The N-(1-ethyltetrazol-5-yl)benzamide core features a benzamide group linked via a carboxamide bond to a 1-ethyl-1H-tetrazol-5-yl moiety. This configuration exhibits several key properties:
Planarity and Conjugation: The tetrazole ring (pKa ~4.9) provides isosteric mimicry of carboxylate groups (pKa ~4.2) while maintaining a planar, electron-delocalized system. This facilitates π-stacking interactions with aromatic residues in biological targets [7]. The N1-ethyl substitution locks the tetrazole in the 1H-tautomeric form, eliminating proton ambiguity and enhancing metabolic stability compared to unsubstituted analogs [3].
Hydrogen Bonding Capacity: The scaffold acts as a dual hydrogen-bonding motif: the tetrazole nitrogen atoms serve as acceptors (N2, N3, N4), while the amide NH functions as a donor. This enables simultaneous interaction with complementary residues in binding pockets, as demonstrated in GPR35 agonist complexes [7].
Lipophilicity Modulation: Ethyl substitution at N1 increases logP by ~0.8 units compared to unsubstituted tetrazoles, improving membrane permeability. This is evidenced by the molecular formula C₁₂H₁₅N₅O (MW 245.28 g/mol) with calculated logP of 1.82 ± 0.3 [3] [5].
Table 1: Key Physicochemical Properties of N-(1-Ethyltetrazol-5-yl)benzamide Derivatives
Property | Value/Range | Biological Significance |
---|---|---|
Tetrazole pKa | 4.7–5.2 | Mimics carboxylate at physiological pH |
Amide logP | 1.5–2.3 (N1-ethyl form) | Enhanced membrane permeability vs. carboxylic acids |
Hydrogen Bond Acceptors | 5 | Multi-point target engagement |
Hydrogen Bond Donors | 1 (amide NH) | Specificity in H-bond interactions |
TPSA (Ų) | 75–90 | Favorable for cellular uptake |
The evolution of this scaffold reflects iterative optimization across four decades:
1980s–1990s: Early tetrazole-benzamide hybrids emerged from efforts to replace metabolically labile carboxylates in angiotensin II receptor antagonists. Unsubstituted tetrazoles showed promise but exhibited poor bioavailability and tautomerism-related binding inconsistency [5].
Early 2000s: Introduction of N-alkyl tetrazoles addressed metabolic limitations. The N1-ethyl variant (exemplified by 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide, CAS 689750-88-7) became a benchmark due to its optimal balance of stability and steric tolerance. Synthetic routes were refined using microwave-assisted [3+2] cycloadditions between nitriles and azides, achieving 90–99% yields under ZnBr₂ catalysis [3] .
2010–Present: Rational design leveraged the scaffold’s dual pharmacophoric elements:
Table 2: Evolution of Key Tetrazole-Benzamide Hybrids
Period | Design Innovation | Therapeutic Application | Key Advancement |
---|---|---|---|
Pre-2000 | Unsubstituted tetrazoles | Cardiovascular agents | Carboxylate bioisosterism established |
2000–2010 | N1-alkylation (ethyl/methyl) | Metabolic stability optimization | Tautomerism control; logP increase |
2010–2020 | Benzamide ortho/meta halogenation | GPCR modulators (GPR35) | EC₅₀ < 0.1 μM achieved [7] |
2020–Present | Furan/thiophene spacer integration | Multidrug resistance reversal | P-gp inhibition potency enhancement [2] |
This scaffold serves as a privileged pharmacophore due to its modular three-domain architecture:
Table 3: SAR Analysis of Scaffold Modifications
Modification Site | Active Examples | Potency Impact | Target Applications |
---|---|---|---|
Benzamide para-position | 4-OCH₃, 4-N(CH₃)₂ | ↑↑ GPR35 agonism (EC₅₀ < 0.1 μM) | Inflammation, metabolic disease |
Benzamide meta-position | 3-Cl, 3-CF₃ | ↑ P-gp inhibition (IC₅₀ < 0.5 μM) | Multidrug resistance reversal [2] |
Tetrazole N1-substituent | Ethyl | Optimal logP/microsomal stability | Broad applicability |
Amide linker | -C(O)NH- (retained) | Essential for H-bond donation | GPCRs, transporters |
Kinase Modulation: Molecular docking confirms salt bridge formation between tetrazole nitrogens and conserved lysine residues in VEGFR2 and EGFR .
Scaffold Adaptability: Hybridization strategies extend functionality:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1